molecular formula C16H14ClNO3S B2498791 2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 270262-82-3

2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2498791
CAS No.: 270262-82-3
M. Wt: 335.8
InChI Key: NEQLYBRADUDRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C16H14ClNO3S and its molecular weight is 335.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Agents

Research has shown that derivatives of 2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide demonstrate promising antibacterial and antifungal properties. For instance, some compounds in this class, especially 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide, have shown effective antimicrobial potential with low hemolytic activity, indicating their suitability as therapeutic agents against various microbial infections (Abbasi et al., 2020).

Enzyme Inhibitory Potential

These compounds have also been studied for their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase. This research is significant in the context of treating conditions like diabetes and Alzheimer's disease. Some of these compounds have shown substantial inhibitory activity, indicating potential therapeutic applications (Abbasi et al., 2019).

Antiviral Activity

Another area of application is in antiviral research. The vibrational spectroscopic signatures of these compounds have been studied, and their potential as antiviral agents has been explored through quantum computational approaches. This research points to the possible use of these compounds in the development of antiviral drugs (Jenepha Mary et al., 2022).

Anti-Diabetic Agents

Further studies have explored the anti-diabetic potential of these compounds. Some synthesized derivatives have demonstrated weak to moderate activity against α-glucosidase enzyme, which is crucial in the management of type-2 diabetes (Abbasi et al., 2023).

Anticancer Potential

Additionally, research has investigated the anticancer activities of derivatives of this compound. Certain synthesized compounds have shown promising activity against specific cancer cell lines, indicating their potential use in cancer treatment (Zyabrev et al., 2022).

Future Directions

The compound’s antibacterial potential suggests it could be further explored as a potential antibacterial agent . Its effectiveness against Escherichia coli and Bacillus subtilis indicates it could be particularly useful in combating these bacterial strains .

Mechanism of Action

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c17-11-1-4-13(5-2-11)22-10-16(19)18-12-3-6-14-15(9-12)21-8-7-20-14/h1-6,9H,7-8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQLYBRADUDRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.